(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid
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Overview
Description
The compound (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple chiral centers, making it an interesting subject for stereochemical studies. The compound’s unique arrangement of functional groups suggests it may have significant biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and the introduction of the acetamido and phenylmethoxy groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid: can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form a phenylmethoxy radical.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy group may yield a phenylmethoxy radical, while reduction of the acetamido group may produce an amine derivative.
Scientific Research Applications
(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid:
Chemistry: Its complex structure makes it a valuable subject for studying stereochemistry and reaction mechanisms.
Biology: The compound’s potential biological activity suggests it could be used in studies of enzyme inhibition or receptor binding.
Medicine: Its unique functional groups may make it a candidate for drug development, particularly in the areas of anti-inflammatory or antimicrobial agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The acetamido group may participate in hydrogen bonding with active sites, while the phenylmethoxy and phenyl groups could engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-methoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid
- (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-ethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid
Uniqueness
The uniqueness of (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid lies in its specific combination of functional groups and stereochemistry. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H29NO8 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |
InChI |
InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19?,20+,21-,22-,24?,25+/m1/s1 |
InChI Key |
JPPMVSNCFXDOJX-QISPMSCXSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@@H]([C@H](OC2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Origin of Product |
United States |
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